(1H-Indazol-7-yl)-methyl-amine is a chemical compound belonging to the indazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The indazole scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug design.
(1H-Indazol-7-yl)-methyl-amine is classified as an indazole derivative. Indazoles are synthesized from various precursors and can be modified to enhance their pharmacological properties. The compound's classification stems from its structural features, which include an indazole core with a methylamine substituent at the 7-position.
The synthesis of (1H-Indazol-7-yl)-methyl-amine can be achieved through several methods, primarily involving the modification of indazole derivatives. Common techniques include:
The technical details of these methods often include specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction times that are optimized for yield and purity.
The molecular structure of (1H-Indazol-7-yl)-methyl-amine can be represented by its chemical formula . The compound features:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond lengths, angles, and spatial orientation.
(1H-Indazol-7-yl)-methyl-amine participates in various chemical reactions due to its functional groups:
Technical details regarding these reactions often include specific reagents (e.g., boronic acids for Suzuki coupling) and catalysts (e.g., palladium or copper-based catalysts) that facilitate these transformations .
The mechanism of action for (1H-Indazol-7-yl)-methyl-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the indazole moiety allows for:
These interactions contribute to its potential anti-cancer activities by inhibiting specific pathways involved in cell proliferation .
(1H-Indazol-7-yl)-methyl-amine exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide further characterization of these properties .
The applications of (1H-Indazol-7-yl)-methyl-amine are primarily focused on its potential therapeutic roles:
Indazole derivatives represent a privileged heterocyclic scaffold in medicinal chemistry due to their exceptional capacity for intermolecular interactions with biological targets. The indazole nucleus consists of a benzene ring fused to a pyrazole ring, creating a planar bicyclic structure that enables diverse binding modalities including hydrogen bonding, π-stacking, and hydrophobic interactions [6] [10]. This versatility is evidenced by the significant percentage (over two-thirds) of FDA-approved anticancer drugs between 2016-2020 containing an indazole core, such as the kinase inhibitors pazopanib (Votrient®) and axitinib (Inlyta®), and the PARP inhibitor niraparib (Zejula®) [8] [10]. The structural diversity achievable through substitutions at multiple positions on the indazole ring allows medicinal chemists to fine-tune pharmacokinetic properties and target affinity, making this scaffold invaluable for addressing complex disease mechanisms.
Table 1: FDA-Approved Indazole-Based Therapeutics
Drug Name | Therapeutic Category | Primary Target | Indazole Position |
---|---|---|---|
Pazopanib | Antineoplastic | VEGFR/PDGFR | 1H-Indazol-5-yl |
Axitinib | Renal Cell Carcinoma | VEGFR | 1H-Indazol-5-yl |
Niraparib | Ovarian Cancer | PARP | 1H-Indazol-7-yl |
Entrectinib | NTRK Fusion Cancers | TRK/ROS1/ALK | 1H-Indazol-5-yl |
Granisetron | Antiemetic | 5-HT3 Receptor | 1H-Indazol-3-yl |
The journey of indazole derivatives began with the isolation of natural indazole alkaloids—nigellicine, nigeglanine, and nigellidine—from Nigella sativa L. (black cumin) in the mid-20th century [7] [10]. These discoveries spurred synthetic efforts that led to the first pharmaceutical indazoles, including benzydamine (Tantum Verde®), introduced in the 1960s as a nonsteroidal anti-inflammatory with local anesthetic properties [7]. The 1990s witnessed the approval of granisetron, a 5-HT3 receptor antagonist for chemotherapy-induced nausea, establishing the indazole core as a viable pharmacophore for CNS targets [10]. The 21st century marked the oncology focus with pazopanib (2009) and niraparib (2017) approvals, demonstrating enhanced target specificity through strategic substitution patterns on the indazole ring. This evolution reflects a transition from simple anti-inflammatory agents to sophisticated targeted therapies exploiting the indazole scaffold's capacity for selective protein interactions.
Table 2: Historical Development of Indazole Therapeutics
Time Period | Key Developments | Representative Agents |
---|---|---|
1950-1960s | Natural product isolation | Nigellicine, Nigeglanine |
1960-1980s | NSAIDs development | Benzydamine (Tantum Verde®) |
1990s | Antiemetics | Granisetron (Kytril®) |
2000-2010s | Kinase inhibitors | Pazopanib (Votrient®), Axitinib (Inlyta®) |
2010-Present | Targeted cancer therapy | Niraparib (Zejula®), Entrectinib (Rozlytrek®) |
(1H-Indazol-7-yl)-methyl-amine (CAS: 41926-06-1) has emerged as a critical synthetic intermediate for developing kinase inhibitors and targeted cancer therapeutics. Its significance stems from the regiochemical advantages conferred by the 7-position amine group, which serves as an optimal vector for constructing pharmacologically active molecules [2]. The methylamine substituent enhances solubility while maintaining favorable logP values (approximately 2.03) for membrane permeability [1] [5]. This derivative features prominently in the synthesis of JNK (c-Jun N-terminal kinase) inhibitors investigated for inflammatory disorders and c-Met inhibitors targeting tyrosine kinase-mediated oncogenic signaling [6] [8]. Contemporary research exploits its molecular architecture to develop isoform-selective inhibitors, particularly against Pim-1 kinase (overexpressed in hematological malignancies) and FGFR (fibroblast growth factor receptor) family members implicated in solid tumors [8].
Table 3: Key Properties of (1H-Indazol-7-yl)-methyl-amine and Related Regioisomers
Property | (1H-Indazol-7-yl)-methyl-amine | 7-Methyl-1H-indazol-5-amine | 1-Methyl-1H-indazol-6-amine |
---|---|---|---|
CAS Number | 41926-06-1 | 844882-18-4 | 74728-65-7 |
Molecular Formula | C8H9N3 | C8H9N3 | C8H9N3 |
Molecular Weight | 147.18 g/mol | 147.18 g/mol | 147.18 g/mol |
Physical State | Light brown to purple solid | Not specified | Beige powder |
Storage Conditions | 0-8°C | Not specified | 0-8°C |
Key Applications | Kinase inhibitor intermediates | Heterocyclic building block | Pharmaceutical intermediates |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9